5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely found in natural products and synthetic compounds, making them significant in various fields such as medicinal chemistry, pharmacology, and material sciences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs transition-metal catalysis for the cyclization of aryl acetylenes . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or different physicochemical properties .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The synthesis of 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid derivatives has been a focal point in research, particularly for developing compounds with enhanced biological activities. For instance, derivatives have been synthesized for antimicrobial and anticancer studies. The synthesis typically involves reactions with various halogenated reagents to produce derivatives that exhibit specific pharmacological properties .

Table 1: Summary of Synthesized Derivatives

| Compound Name | Method of Synthesis | Key Properties |

|---|---|---|

| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Halogenation | Antifungal activity against Candida spp. |

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Acetylation | Antimicrobial activity against Gram-positive bacteria |

| 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Chlorination | Potential anti-inflammatory effects |

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A study evaluated the antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria as well as yeasts.

Key Findings:

- Compounds synthesized from this acid showed effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

- Antifungal activity was noted against Candida albicans and Candida parapsilosis, with some compounds achieving MIC values of 100 μg/mL .

Anticancer Potential

The anticancer properties of derivatives of this compound have been explored through various cytotoxicity assays. These studies primarily focus on leukemia and carcinoma cell lines.

Case Study:

A study involved testing fourteen new benzofuran derivatives synthesized from this compound on K562 (leukemia) and HeLa (cervical carcinoma) cells. The results indicated that several derivatives reduced cell viability significantly, with IC50 values determined for the most effective compounds .

Table 2: Cytotoxicity Results

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 15 |

| Compound B | HeLa | 25 |

| Compound C | MOLT-4 | 10 |

Safety and Toxicity

While exploring the applications of this compound, safety profiles are crucial. The compound has been classified under various hazard categories:

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.

Angelicin: Known for its anticancer and anti-inflammatory properties.

Uniqueness

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid functional groups, which confer unique biological activities and chemical reactivity. These features make it a valuable compound for developing new therapeutic agents and materials .

Actividad Biológica

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid (C10H8O4) is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.

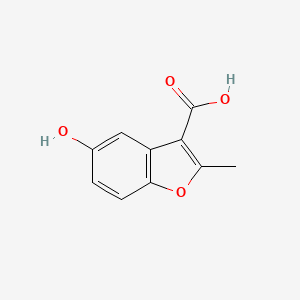

Chemical Structure and Properties

This compound features a hydroxyl group and a carboxylic acid group, contributing to its solubility and interaction with biological targets. Its structural formula is as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, particularly Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 50 to 200 μg/mL against pathogens like Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | C. albicans | 100 |

| S. aureus | 150 | |

| E. coli | 200 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and K562 (leukemia). In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Apoptosis via caspase activation |

| K562 | 15 | DNA fragmentation |

| MOLT-4 | 25 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, potentially inhibiting their activity.

- Caspase Activation : Induction of apoptosis in cancer cells is linked to increased activity of caspases, particularly caspase-3 .

- DNA Interaction : Some studies indicate that this compound may interact with DNA, inhibiting its cleavage by endonucleases, which could contribute to its anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound, against common pathogens. The results showed promising activity, especially against Gram-positive bacteria .

- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis markers such as cleaved caspase levels .

Propiedades

IUPAC Name |

5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFCQKIRJLFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.